7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Overview
Description
7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as CPQ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. CPQ is a cyclic quinoline derivative that exhibits a unique chemical structure, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, it has been proposed that 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline exerts its cytotoxic effects by inducing apoptosis, a process of programmed cell death. 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to activate the caspase cascade, leading to the cleavage of various cellular proteins and ultimately resulting in apoptosis. 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of pro-inflammatory cytokine production. 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to exhibit antiviral activity by inhibiting viral replication.
Advantages and Limitations for Lab Experiments
7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several advantages for use in lab experiments, including its potent cytotoxic activity against cancer cell lines and its ability to inhibit pro-inflammatory cytokine production. However, 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline also has some limitations, including its potential toxicity and the lack of understanding of its exact mechanism of action.
Future Directions
There are several future directions for research on 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One possible direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo and its potential use in combination with other anticancer drugs. Another possible direction is to investigate its potential as an anti-inflammatory agent, including its efficacy in animal models of inflammation. Additionally, further research is needed to fully understand the mechanism of action of 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and to identify potential molecular targets for drug development.
Scientific Research Applications
7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to exhibit antiviral activity against several viruses, including HIV-1 and herpes simplex virus.
properties
IUPAC Name |
7,9-dichloro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2/c18-11-7-14(19)16-12-4-1-5-13(12)17(21-15(16)8-11)10-3-2-6-20-9-10/h1-4,6-9,12-13,17,21H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZNMCAOCWWHDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C(=CC(=C3)Cl)Cl)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-dichloro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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